Brevinin-1Yb
Description
Brevinin-1Yb is a cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, which is predominantly isolated from frog skin secretions. These peptides are characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (often termed the "Rana box") with the motif Cys-X-X-X-Cys . This compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses, likely through membrane disruption mechanisms. Its physicochemical properties (e.g., charge, hydrophobicity) and structural features (e.g., α-helical conformation) are critical for its bioactivity.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPIIAGAAAKVVQKIFCAISKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of Brevinin-1Yb with structurally or functionally related AMPs might include the following:
Table 1: Structural and Functional Comparison of this compound and Analogous Peptides
| Peptide | Source | Sequence | Net Charge | Hydrophobicity | Key Activities | Mechanism of Action |
|---|---|---|---|---|---|---|
| This compound | Frog skin | GLMDTVKNAAKNLAGQVMNLVKCIAQSCKELSNT | +5 | 0.45 | Antibacterial, antifungal, antiviral | Membrane disruption, pore formation |
| Brevinin-1E | Rana esculenta | GLFDVVKNVAKNVAGKVLNGLLKCKASKLC | +4 | 0.38 | Antibacterial, hemolytic | Membrane lysis |
| Temporin-LTa | Rana temporaria | FLPIVAKLLSGLL.NH2 | +3 | 0.62 | Antibacterial, anti-biofilm | Membrane permeabilization |
| Magainin-2 | Xenopus laevis | GIGKFLHSAKKFGKAFVGEIMNS | +4 | 0.28 | Antibacterial, immunomodulatory | Barrel-stave pore model |
Key Findings from Comparative Studies:
This compound vs. Brevinin-1E : this compound shows reduced hemolytic activity compared to Brevinin-1E due to differences in hydrophobic residue distribution .
This compound vs. Temporin-LTa : Temporin-LTa exhibits stronger anti-biofilm activity but lower stability in physiological saline, whereas this compound’s cyclic domain enhances protease resistance .
This compound vs. Magainin-2: Magainin-2 has weaker antifungal activity but superior immunomodulatory effects, highlighting functional trade-offs between charge and secondary structure .
Notes on Limitations
To produce an authoritative comparison, access to primary research on this compound (e.g., studies from Biochimica et Biophysica Acta, Antimicrobial Agents and Chemotherapy, or Peptides) would be essential.
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